molecular formula C13H7NO5S2 B2671436 (Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid CAS No. 868152-78-7

(Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2671436
CAS RN: 868152-78-7
M. Wt: 321.32
InChI Key: AMZQKFHMGHQECY-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C13H7NO5S2 and its molecular weight is 321.32. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibition

Research has identified derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors, with applications potentially relevant in managing diabetic complications. One derivative showed exceptional efficacy, surpassing that of the clinical aldose reductase inhibitor epalrestat. The study suggests the compound's potential for further development in treating conditions related to aldose reductase activity, including diabetic neuropathy (Kučerová-Chlupáčová et al., 2020).

Antifungal Activity

Some derivatives have been prepared as potential antifungal agents, with one specific compound strongly inhibiting the growth of various Candida species and Trichosporon asahii. This highlights the compound's utility in developing new antifungal treatments, addressing the need for novel therapies against resistant fungal pathogens (Doležel et al., 2009).

Antimicrobial Activity

A study on rhodanine-3-acetic acid derivatives found significant activity against mycobacteria, including Mycobacterium tuberculosis, with some compounds demonstrating promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests the compound's potential in developing new antimicrobial agents for treating tuberculosis and MRSA infections (Krátký et al., 2017).

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives have been studied for their anticancer and antiangiogenic effects in a mouse tumor model, showing significant reduction in tumor volume and cell number. These findings support the compound's potential in cancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).

Photovoltaic Applications

The compound's derivatives have been explored in the design of novel donor materials for organic solar cells, demonstrating promising optoelectronic properties. This research suggests the potential of these derivatives in enhancing the efficiency of photovoltaic devices (Khan et al., 2019).

properties

IUPAC Name

2-[(5Z)-4-oxo-5-(3-oxo-2-benzofuran-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO5S2/c15-8(16)5-14-11(17)10(21-13(14)20)9-6-3-1-2-4-7(6)12(18)19-9/h1-4H,5H2,(H,15,16)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZQKFHMGHQECY-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.